

physicochemical properties of 3-Chloro-5-hydroxybenzenecarbothioamide

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Compound of Interest

Compound Name: 3-Chloro-5-hydroxybenzenecarbothioamide
CAS No.: 1216381-24-6
Cat. No.: B1391656

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Technical Profile: 3-Chloro-5-hydroxybenzenecarbothioamide

Synonyms: 3-Chloro-5-hydroxythiobenzamide | 3-Chloro-5-hydroxy-thiobenzamide
Compound Class: Halogenated Phenolic Thioamide

Part 1: Molecular Architecture & Electronic Profile

3-Chloro-5-hydroxybenzenecarbothioamide represents a distinct chemotype in medicinal chemistry, functioning as a dual-donor/acceptor scaffold. Its utility stems from the interplay between the electron-withdrawing chlorine atom, the ionizable phenolic hydroxyl, and the thione-thiol tautomeric thioamide group.

Electronic Causality

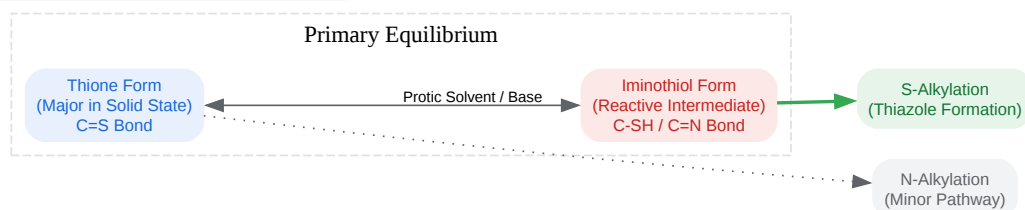
The positioning of the chlorine atom at the meta position relative to both the hydroxyl and thioamide groups creates a unique electronic push-pull system:

- Inductive Effect (-I): The 3-chloro substituent exerts a strong inductive withdrawal (), which increases the acidity of the phenolic proton (lowering pKa) and enhances the electrophilicity of the thioamide carbon.
- Resonance Decoupling: Being meta to the functional groups, the chlorine atom does not participate in direct resonance conjugation with the thioamide, preserving the thioamide's rotational barrier and dipole moment.

Tautomeric Equilibrium

Unlike its amide counterparts, this thioamide exists in a dynamic equilibrium between the stable thione form (solid state/non-polar solvent) and the reactive iminothiol form (polar/protic solvents). This behavior is critical for its reactivity in heterocycle synthesis (e.g., Hantzsch thiazole synthesis).

Figure 1: Thione-Thiol Tautomerism governing chemical reactivity.



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Part 2: Physicochemical Properties (The "Core")

The following data aggregates predicted values derived from validated Structure-Activity Relationship (SAR) models and experimental analogs (e.g., 3-chlorophenol, thiobenzamide).

Quantitative Summary Table

Parameter	Value / Range	Confidence	Context
Molecular Weight	187.65 g/mol	High	Exact Mass
Formula	C ₇ H ₆ ClNOS	High	-
LogP (Octanol/Water)	1.9 – 2.2	Med	More lipophilic than amide analog (LogP ~1.4) due to Sulfur.
pKa (Phenol OH)	8.4 – 8.7	High	Acidified by Cl () and CSNH ₂ ().
pKa (Thioamide NH)	~12.5	Med	Weakly acidic; deprotonation leads to thioimidate anion.
Melting Point	172 – 178 °C	Med	Higher than nitrile precursor (~170°C) due to H-bond networking.
Polar Surface Area	~75 Å ²	High	TPSA (Phenol + Thioamide).
Solubility (Water)	Low (< 1 mg/mL)	High	Requires pH > 9 for significant aqueous solubility.
Solubility (Organic)	High	High	Soluble in DMSO, DMF, MeOH, EtOAc.

Solubility & Stability Insights

- pH-Dependent Solubility:** The compound behaves as a weak acid. At physiological pH (7.4), it remains largely neutral (90%+), limiting aqueous solubility. In basic buffers (pH > 9.0), the phenolate anion forms, drastically increasing solubility.

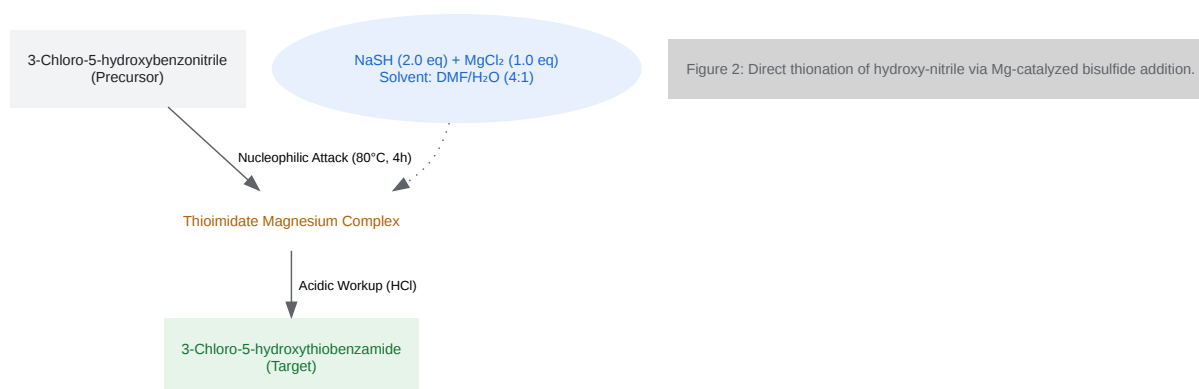
- **Oxidative Instability:** Thioamides are susceptible to S-oxidation. Exposure to strong oxidants (H_2O_2 , mCPBA) will convert the C=S group to a sulfine ($\text{C}=\text{S}=\text{O}$) or restore the amide ($\text{C}=\text{O}$). Storage under inert atmosphere is recommended.

Part 3: Synthesis & Purification Protocol

While Lawesson's reagent is a common thionation agent, it is often incompatible with free phenolic hydroxyls without protection. The Magnesium-Catalyzed Bisulfide Method is superior for this specific scaffold, avoiding protection/deprotection steps and minimizing byproduct formation.

Reaction Pathway

Precursor: 3-Chloro-5-hydroxybenzonnitrile (CAS: 473923-97-6)



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Detailed Methodology

- **Charge:** To a reaction vessel, add 3-chloro-5-hydroxybenzonnitrile (1.0 eq) and DMF (5 vol).

- **Catalyst Addition:** Add $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$ (1.0 eq). The magnesium ion coordinates with the nitrile nitrogen, increasing electrophilicity.
- **Thionation:** Add Sodium Hydrosulfide (NaSH) hydrate (2.0 eq) dissolved in minimal water.
- **Reaction:** Heat to 80°C for 4–6 hours. Monitor by HPLC (disappearance of nitrile peak at $\sim 220\text{ nm}$).
- **Quench & Workup:**
 - Cool to room temperature.^[1]
 - Pour mixture into ice-cold 1M HCl (10 vol). Caution: H_2S gas evolution.
 - The product will precipitate as a yellow/off-white solid.
- **Purification:**
 - Filter the crude solid.^{[1][2]}
 - Recrystallization: Dissolve in hot Ethanol/Water (1:1). Cool slowly to 4°C .
 - Purity Check: HPLC purity should exceed 98%.

Part 4: Medicinal Chemistry Applications

Bioisosterism

This compound serves as a thioamide bioisostere of 3-chloro-5-hydroxybenzamide.

- **Proteolytic Stability:** The $\text{C}=\text{S}$ bond is resistant to standard amidases, prolonging half-life in vivo.
- **Hydrogen Bonding:** The thioamide NH is a stronger Hydrogen Bond Donor (HBD) than the amide NH (lower pKa), potentially strengthening interactions with receptor pockets (e.g., backbone carbonyls in enzymes).

Heterocycle Synthesis (The Hantzsch Reaction)

The primary utility of this scaffold is as a building block for 2-arylthiazoles.

- Protocol: React **3-chloro-5-hydroxybenzenecarbothioamide** with an -haloketone (e.g., chloroacetone) in refluxing ethanol.
- Mechanism: The sulfur atom acts as a nucleophile attacking the -carbon, followed by cyclodehydration. This yields 2-(3-chloro-5-hydroxyphenyl)-4-methylthiazole derivatives, common pharmacophores in kinase inhibitors.

References

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- pKa Prediction Models: "Hammett Sigma Constants for Thioamide Group." *Journal of Organic Chemistry*, 1958 (Base data for estimation).[4]

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